![molecular formula C24H20N2O3S B2646075 N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide CAS No. 681273-68-7](/img/structure/B2646075.png)
N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide, also known as BISA, is a small molecule that has been extensively studied for its potential therapeutic applications. BISA is a sulfhydryl-containing compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation of Glutaminase Inhibitors
A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighted the therapeutic potential of GLS inhibition in cancer treatment. The research aimed at improving drug-like properties of BPTES analogs, with one analog showing similar potency to BPTES and better solubility, demonstrating the potential of such compounds in inhibiting tumor growth both in vitro and in vivo (Shukla et al., 2012).
Synthesis and Antimicrobial Evaluation
Another research area involves the synthesis of classical and nonclassical antifolate compounds as dihydrofolate reductase (DHFR) inhibitors with potential as antitumor agents. These compounds, such as N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, demonstrated significant inhibition of human DHFR and potent antitumor activity, indicating their potential for treating opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).
Neuroprotectant for Cerebral Ischemia
Research on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrated neuroprotective effects against global ischemia. This highlights the potential use of sulfanylacetamide derivatives in developing treatments for cerebral ischemia and related neurological conditions (Sheardown et al., 1990).
Anti-Helicobacter pylori Agents
A study on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold demonstrated potent and selective activity against the gastric pathogen Helicobacter pylori. This indicates the relevance of sulfanylacetamide derivatives in developing new antimicrobial agents targeting specific bacterial pathogens (Carcanague et al., 2002).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S/c27-24(25-18-10-11-21-22(12-18)29-16-28-21)15-30-23-14-26(13-17-6-2-1-3-7-17)20-9-5-4-8-19(20)23/h1-12,14H,13,15-16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWHNIJICKARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.